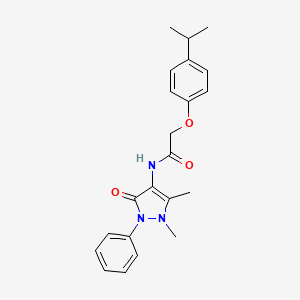
N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide
Descripción general
Descripción
N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide in lab experiments is its low toxicity profile, which makes it a safer alternative to traditional chemical compounds. However, one limitation is that N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide. One area of interest is the development of N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide-based therapies for the treatment of chronic pain and inflammatory diseases. Another area of interest is the development of N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide-based herbicides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide and its potential applications in other fields, such as materials science and environmental remediation.
In conclusion, N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide is a promising chemical compound with potential applications in medicine and agriculture. Its low toxicity profile, anti-inflammatory and anticancer properties, and effectiveness as a herbicide and fungicide make it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide has been studied extensively for its potential applications in medicine and agriculture. In medicine, N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
In agriculture, N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide has been studied for its potential use as a herbicide and fungicide. Studies have shown that N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-2-pyridinylpropanamide is effective in controlling the growth of weeds and fungi, making it a promising alternative to traditional chemical pesticides.
Propiedades
IUPAC Name |
N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-22(2,27-19-13-11-18(23)12-14-19)21(26)25(20-10-6-7-15-24-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYWWQWQRBVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-chlorophenoxy)-2-methyl-N-(pyridin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[7-methoxy-2-(3-nitrophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3536985.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3536996.png)
![4-Fluoro-N-{2-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-methyl-benzenesulfonamide](/img/structure/B3537004.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3537007.png)
![N-(2,6-dimethylphenyl)-2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B3537016.png)
![N-(4-chlorophenyl)-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B3537018.png)
![9-{3-[(3,4-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3537020.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3537029.png)
![3-iodo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B3537036.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-biphenylcarboxamide](/img/structure/B3537042.png)

![7-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3537052.png)
![3,4-dimethoxy-N-{[4-methyl-5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3537055.png)